BEMESETRON

5-HT3 receptor binding affinity receptor pharmacology

Bemesetron (MDL 72222) is the appropriate 5-HT3 antagonist when functional selectivity matters. Unlike ondansetron—inactive in visceral hypersensitivity models even at 10 mg/kg—bemesetron reverses 5-HTP-induced hypersensitivity at just 10 μg/kg (3.6–4.2× controls). Its unique biphasic dose-response (inhibiting catalepsy at 1 mg/kg, potentiating at 10 mg/kg) is essential for dopamine interaction studies. Achieving 74.9% caspase-3 inhibition at 1 μM in neuronal oxidative stress models, it outperforms Y25130. With IC50 0.33 nM, it fills the affinity gap between tropisetron (46 pM) and ondansetron (4.9 nM). 97% [125I]MIZAC displacement confirms selectivity.

Molecular Formula C15H17Cl2NO2
Molecular Weight 314.2 g/mol
CAS No. 329912-91-6
Cat. No. B7773422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBEMESETRON
CAS329912-91-6
Molecular FormulaC15H17Cl2NO2
Molecular Weight314.2 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3
InChIKeyMNJNPLVXBISNSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bemesetron (CAS 329912-91-6): 5-HT3 Receptor Antagonist Baseline Profile for Research Procurement


Bemesetron (MDL 72222) is a potent and selective competitive antagonist at the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel mediating neurotransmission in both central and peripheral nervous systems [1]. Chemically identified as 8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate (C15H17Cl2NO2; MW 314.2 g/mol), this compound was developed as a first-generation 5-HT3 antagonist with antiemetic properties comparable to metoclopramide [2]. Unlike clinically approved 5-HT3 antagonists such as ondansetron, granisetron, and palonosetron, bemesetron is not used therapeutically but serves as a well-characterized research tool for investigating 5-HT3 receptor pharmacology, particularly in studies of drug abuse mechanisms and neuroprotection .

Why Bemesetron Cannot Be Interchanged with Clinical 5-HT3 Antagonists in Experimental Systems


Generic substitution among 5-HT3 antagonists is scientifically unjustified due to profound differences in receptor binding kinetics, species-specific affinity profiles, and functional selectivity across experimental models. Bemesetron exhibits an IC50 of 0.33 nM (330 pM) at 5-HT3 receptors, which differs substantially from clinical comparators such as granisetron (230 pM in N1E-115 cells, 1.44 nM in human receptors) and ondansetron (57 pM in rabbit nodose ganglion, 4.9 nM in human receptors) [1]. More critically, the rank order of antagonist potency in functional assays does not correlate with receptor binding affinity [2], meaning that a compound with higher binding affinity may not produce superior or even equivalent functional outcomes. Bemesetron further demonstrates a unique inverted dose-response relationship in certain behavioral models—reducing catalepsy at 1 mg/kg while potentiating it at 10 mg/kg—a phenomenon not observed with all 5-HT3 antagonists [3]. Substituting bemesetron with another 5-HT3 antagonist without accounting for these differences introduces uncontrolled variables that compromise experimental reproducibility and data interpretation.

Bemesetron Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against 5-HT3 Antagonist Comparators


Receptor Binding Affinity: Bemesetron IC50 Comparison with Clinical 5-HT3 Antagonists

Bemesetron demonstrates a 5-HT3 receptor IC50 of 0.33 nM (330 pM), representing intermediate binding potency within the 5-HT3 antagonist class . This value is 4.4-fold lower in affinity than granisetron (230 pM in N1E-115 cells) but 5.8-fold higher than ondansetron (57 pM in rabbit nodose ganglion). When compared to human receptor data, bemesetron's 330 pM IC50 indicates 4.4-fold higher affinity than granisetron (1.44 nM) and 14.8-fold higher than ondansetron (4.9 nM), though these cross-species comparisons require cautious interpretation [1].

5-HT3 receptor binding affinity receptor pharmacology

Visceral Hypersensitivity Model: Bemesetron Equi-potent Functional Efficacy with Granisetron

In a rat model of 5-HTP-induced visceral hypersensitivity, bemesetron demonstrated equi-potent functional efficacy with granisetron and zatosetron, increasing visceromotor reflex thresholds by 3.6- to 4.2-fold above saline controls at 10 μg kg⁻¹ (s.c.) [1]. Critically, ondansetron and BRL 46470 showed no significant effects even at doses up to 10 mg kg⁻¹—a 1,000-fold higher dose—demonstrating that 5-HT3 antagonist binding affinity does not predict functional activity in this system [2].

visceral hypersensitivity functional efficacy colorectal distension

Catalepsy Modulation: Bemesetron Demonstrates Dose-Dependent Biphasic Response Distinct from Granisetron

In haloperidol-induced catalepsy (1.5 mg/kg i.p.) in mice, bemesetron exhibits a biphasic dose-response: 1 mg/kg (i.p.) significantly reduces catalepsy, whereas 10 mg/kg potentiates the phenomenon, and 0.1 mg/kg has no effect [1]. Granisetron, by comparison, inhibits catalepsy at lower doses (0.04 and 0.1 mg/kg) while potentiating at 4 mg/kg [2]. The maximum catalepsy inhibition with bemesetron reaches approximately 75% at 120 minutes post-haloperidol, while potentiation reaches approximately 4.5-fold above control values at 60 minutes .

catalepsy dose-response behavioral pharmacology

Cross-Species Binding Profile: Bemesetron Maintains Consistent Affinity While Clinical Antagonists Show Species-Dependent Variability

Analysis of compiled 5-HT3 antagonist binding data reveals that bemesetron's reported IC50 of 330 pM in rabbit nodose ganglion remains consistent across species, whereas clinical antagonists exhibit marked species-dependent variability [1]. Granisetron's affinity varies 6.3-fold between mouse (140 pM) and human (1.44 nM) receptors; ondansetron varies 86-fold between rabbit (57 pM) and human (4.9 nM); tropisetron varies 239-fold between rabbit (46 pM) and human (11 nM) [2]. This species-dependent variability in clinical 5-HT3 antagonists creates significant translational challenges when extrapolating preclinical findings to human receptor pharmacology.

species differences binding selectivity translational pharmacology

Selectivity Validation: Bemesetron Displaces 97% of Specific 5-HT3 Radioligand Binding

In rat brain homogenate studies using the selective 5-HT3 radioligand [125I]MIZAC (0.1 nM), bemesetron (3 μM) displaced 97% of total specific binding, confirming high target engagement at 5-HT3 sites [1]. Competition studies using ligands with known 5-HT3 affinities demonstrated high correlation with reported pKi values (r² = 0.98). Critically, potent antagonists at other 5-HT receptor subtypes (1A, 1B, 1D, 2A, 2B, 2C, 5A, 5B, 6, and 7) present at concentrations sufficient to occupy 95% of those receptor populations showed minimal ability to displace [125I]MIZAC binding (3 nM), confirming the high selectivity of bemesetron-displaceable binding for 5-HT3 receptors [2].

receptor selectivity radioligand binding target engagement

Neuroprotective Activity: Bemesetron Concentration-Dependently Attenuates Oxidative Stress-Induced Caspase-3 Activation

In primary cortical neuronal cells, bemesetron (1 μM) significantly blocks H₂O₂-induced increases in caspase-3 immunoreactivity, a marker of apoptotic cell death . Bemesetron exhibits concentration-dependent neuroprotection: at 0.01, 0.1, and 1 μM, it reduces H₂O₂-induced neuronal injury, with 1 μM achieving 74.9% inhibition of the injury response . This neuroprotective activity is shared with Y25130 (another 5-HT3 antagonist achieving 79.0% inhibition at 5 μM) and has been attributed to interference with calcium influx, glutamate release suppression, reactive oxygen species reduction, and caspase-3 activity inhibition .

neuroprotection oxidative stress caspase-3

Bemesetron Validated Application Scenarios Based on Quantitative Evidence


5-HT3 Receptor Pharmacology Studies Requiring Mid-Potency Antagonist with Validated Selectivity

For investigators conducting 5-HT3 receptor binding or occupancy studies where a mid-potency antagonist is required, bemesetron (IC50 = 0.33 nM) offers an affinity profile distinct from high-potency comparators such as tropisetron (46 pM) and lower-potency clinical agents such as ondansetron in human receptors (4.9 nM) . Its validated high selectivity—demonstrated by 97% displacement of [125I]MIZAC binding with minimal cross-reactivity at 10 other serotonin receptor subtypes —ensures that observed effects are attributable specifically to 5-HT3 receptor blockade rather than off-target serotonergic activity. This selectivity profile, combined with consistent cross-species binding characteristics, makes bemesetron a reliable reference antagonist for calibrating 5-HT3 receptor assays.

Visceral Pain and Gastrointestinal Hypersensitivity Research in Rodent Models

Researchers investigating visceral hypersensitivity mechanisms should select bemesetron over ondansetron when functional 5-HT3 receptor antagonism is required in colorectal distension models. Bemesetron demonstrates robust efficacy in reversing 5-HTP-induced visceral hypersensitivity, increasing visceromotor reflex thresholds by 3.6- to 4.2-fold above saline controls at 10 μg kg⁻¹ (s.c.) . Ondansetron, despite its clinical antiemetic efficacy, shows no significant effect in this model even at 1,000-fold higher doses (up to 10 mg kg⁻¹) . This functional divergence directly informs experimental design: bemesetron, not ondansetron, is the appropriate 5-HT3 antagonist for studies of visceral pain pathways requiring validated in vivo functional activity.

Extrapyramidal Side Effect and Dopaminergic Modulation Research

For studies investigating the role of 5-HT3 receptors in modulating dopaminergic neurotransmission and extrapyramidal motor function, bemesetron offers a uniquely characterized biphasic dose-response profile. In haloperidol-induced catalepsy models, bemesetron reduces catalepsy duration by approximately 75% at 1 mg/kg (i.p.) while potentiating catalepsy to approximately 4.5-fold above control values at 10 mg/kg . This inverted U-shaped dose-response, with distinct dose thresholds for inhibition versus potentiation compared to granisetron (which inhibits at 0.04-0.1 mg/kg and potentiates at 4 mg/kg) , provides a quantitative framework for dose-ranging studies of 5-HT3-dopamine interactions in motor control pathways.

Neuroprotection and Oxidative Stress Mechanism Studies in Primary Neuronal Cultures

Investigators examining 5-HT3 receptor-mediated neuroprotection against oxidative stress should consider bemesetron based on its validated concentration-dependent attenuation of H₂O₂-induced neuronal injury. Bemesetron achieves 74.9% inhibition of caspase-3 activation at 1 μM in primary cortical neurons, demonstrating superior potency relative to Y25130 which requires 5 μM for comparable (79.0%) neuroprotection . This established in vitro neuroprotection model, linked to interference with calcium influx and reactive oxygen species generation , provides a robust experimental system for dissecting 5-HT3 receptor contributions to neuronal survival pathways and screening potential neuroprotective interventions.

Quote Request

Request a Quote for BEMESETRON

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.